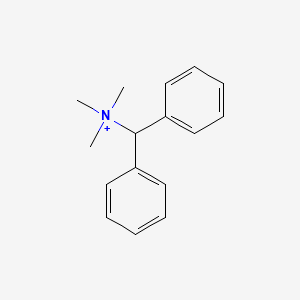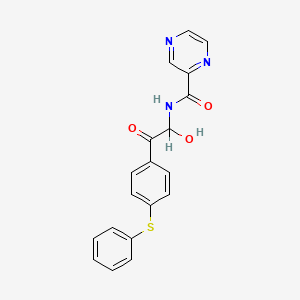
N-(1-Hydroxy-2-oxo-2-(4-(phenylthio)phenyl)ethyl)pyrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Hydroxy-2-oxo-2-(4-(phenylthio)phenyl)ethyl)pyrazinecarboxamide is a complex organic compound characterized by the presence of multiple functional groups, including a hydroxyl group, a ketone group, and a pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Hydroxy-2-oxo-2-(4-(phenylthio)phenyl)ethyl)pyrazinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-(phenylthio)benzaldehyde with an appropriate pyrazine derivative under controlled conditions to form an intermediate compound.
Oxidation and Hydroxylation: The intermediate is then subjected to oxidation and hydroxylation reactions to introduce the hydroxyl and ketone functional groups.
Final Coupling: The final step involves coupling the intermediate with pyrazinecarboxamide under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
N-(1-Hydroxy-2-oxo-2-(4-(phenylthio)phenyl)ethyl)pyrazinecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The phenylthio group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or carboxylic acids, while reduction of the ketone group can produce secondary alcohols.
科学的研究の応用
N-(1-Hydroxy-2-oxo-2-(4-(phenylthio)phenyl)ethyl)pyrazinecarboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features and biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is investigated for its potential use in the development of new materials with specific properties.
作用機序
The mechanism of action of N-(1-Hydroxy-2-oxo-2-(4-(phenylthio)phenyl)ethyl)pyrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- N-(1-Hydroxy-2-oxo-2-phenylethyl)benzamide
- 2-(2-(4-Fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
- Ethyl 2-oxo-4-phenylbutyrate
Uniqueness
N-(1-Hydroxy-2-oxo-2-(4-(phenylthio)phenyl)ethyl)pyrazinecarboxamide is unique due to the presence of the phenylthio group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
特性
CAS番号 |
42069-35-2 |
|---|---|
分子式 |
C19H15N3O3S |
分子量 |
365.4 g/mol |
IUPAC名 |
N-[1-hydroxy-2-oxo-2-(4-phenylsulfanylphenyl)ethyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C19H15N3O3S/c23-17(19(25)22-18(24)16-12-20-10-11-21-16)13-6-8-15(9-7-13)26-14-4-2-1-3-5-14/h1-12,19,25H,(H,22,24) |
InChIキー |
FSVKACLDEISMTI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)C(=O)C(NC(=O)C3=NC=CN=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


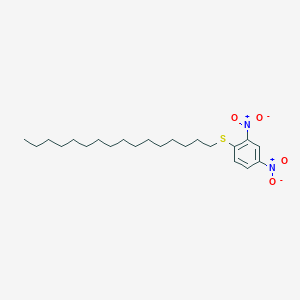
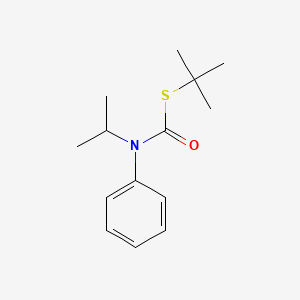


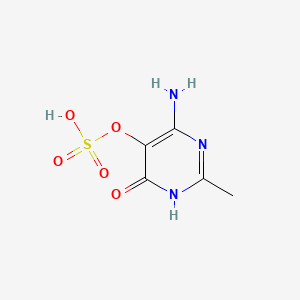
![[(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14663155.png)
![N-(2-{4-[2-(4-Bromophenyl)hydrazinylidene]-4H-imidazol-5-yl}ethyl)acetamide](/img/structure/B14663158.png)
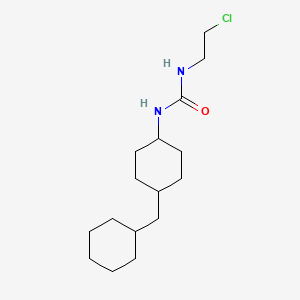
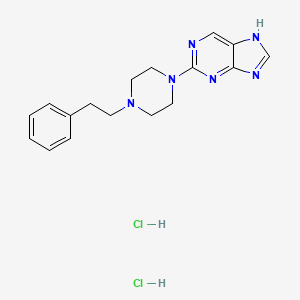
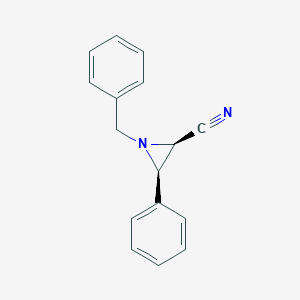
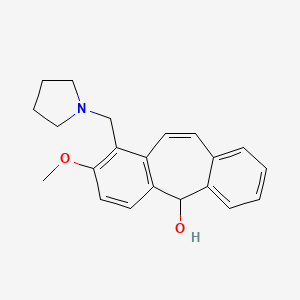
![2,4,6-Trichloro-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine](/img/structure/B14663192.png)
